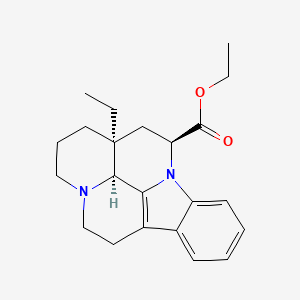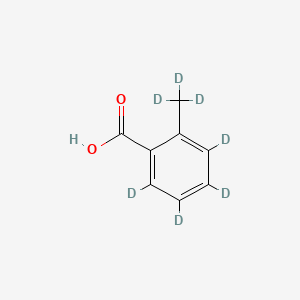
Monopentyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopentyl Phthalate-d4 is a deuterated analog of monopentyl phthalate, a phthalate ester commonly used as a plasticizer in various industrial applications. The deuterated form, this compound, is often used as an internal standard in analytical chemistry and toxicology studies due to its stability and distinct isotopic signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monopentyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with pentanol-d4. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as a standard in analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Monopentyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and pentanol-d4.
Oxidation: Under oxidative conditions, the pentyl group can be oxidized to form carboxylic acids.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and pentanol-d4.
Oxidation: Carboxylic acids.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
Monopentyl Phthalate-d4 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of phthalates in environmental and biological samples.
Toxicology Studies: To study the metabolism and toxicokinetics of phthalates in living organisms.
Environmental Monitoring: To track the presence and concentration of phthalates in various environmental matrices.
Industrial Applications: Used in the development and testing of new plasticizers and polymer additives.
Mécanisme D'action
Monopentyl Phthalate-d4 exerts its effects primarily through its role as a plasticizer, enhancing the flexibility and durability of polymer products. In biological systems, it is metabolized to its monoester form, which can interact with nuclear receptors and disrupt endocrine functions. The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting hormone synthesis and metabolism .
Comparaison Avec Des Composés Similaires
- Monomethyl Phthalate
- Monoethyl Phthalate
- Monobutyl Phthalate
- Mono-(2-ethylhexyl) Phthalate
Comparison: Monopentyl Phthalate-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Compared to its non-deuterated counterparts, it provides more accurate and reliable quantification in mass spectrometry due to its distinct isotopic signature. Additionally, its chemical properties and reactivity are similar to other monoalkyl phthalates, making it a versatile compound for various research and industrial applications .
Propriétés
Numéro CAS |
1794756-28-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
240.291 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/i4D,5D,7D,8D |
Clé InChI |
FPGPRAKRYDSZAW-YBNXMSKUSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-(Benzene-d4)dicarboxylic Acid 1-Pentyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopentyl Ester; Phthalic Acid-d4 Monopentyl Ester; Phthalic Acid-d4 Pentyl Ester; Mono-n-pentyl Phthalate-d4; Monoamyl Phthalate-d4; MPP-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)


![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)
